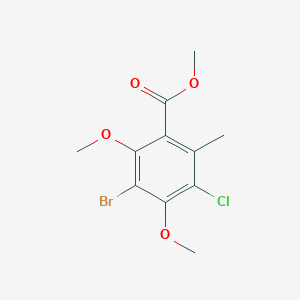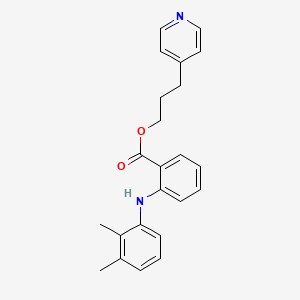
3-(Pyridin-4-yl)propyl 2-(2,3-dimethylanilino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pyridin-4-yl)propyl 2-(2,3-dimethylanilino)benzoate is a chemical compound known for its unique structure and potential applications in various fields of science and industry. This compound consists of a pyridine ring attached to a propyl chain, which is further connected to a benzoate group substituted with a dimethylanilino moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-4-yl)propyl 2-(2,3-dimethylanilino)benzoate typically involves a multi-step process. One common method includes the reaction of 2-(2,3-dimethylanilino)benzoic acid with 3-(pyridin-4-yl)propanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Pyridin-4-yl)propyl 2-(2,3-dimethylanilino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in carbon tetrachloride under reflux conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Pyridin-4-yl)propyl 2-(2,3-dimethylanilino)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(Pyridin-4-yl)propyl 2-(2,3-dimethylanilino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Pyridin-2-yl)propyl 2-(2,3-dimethylanilino)benzoate
- 3-(Pyridin-3-yl)propyl 2-(2,3-dimethylanilino)benzoate
- 3-(Pyridin-4-yl)propyl 2-(2,4-dimethylanilino)benzoate
Uniqueness
3-(Pyridin-4-yl)propyl 2-(2,3-dimethylanilino)benzoate is unique due to its specific substitution pattern on the benzoate and pyridine rings, which can influence its chemical reactivity and biological activity. The presence of the dimethylanilino group enhances its potential interactions with biological targets, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
106724-32-7 |
|---|---|
Molekularformel |
C23H24N2O2 |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
3-pyridin-4-ylpropyl 2-(2,3-dimethylanilino)benzoate |
InChI |
InChI=1S/C23H24N2O2/c1-17-7-5-11-21(18(17)2)25-22-10-4-3-9-20(22)23(26)27-16-6-8-19-12-14-24-15-13-19/h3-5,7,9-15,25H,6,8,16H2,1-2H3 |
InChI-Schlüssel |
SUDUCJAHFDIAKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)OCCCC3=CC=NC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


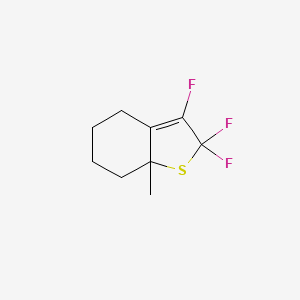
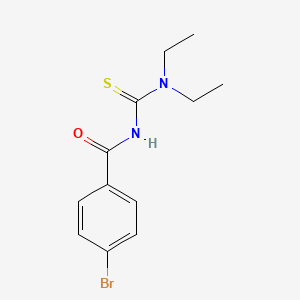
![[(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] benzoate](/img/structure/B14324244.png)

![1,1'-{3-Ethoxy-3-[(propan-2-yl)oxy]cycloprop-1-ene-1,2-diyl}dibenzene](/img/structure/B14324248.png)
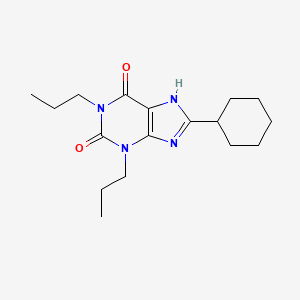
![4,4'-[(4-Nitrophenyl)azanediyl]dibenzonitrile](/img/structure/B14324252.png)
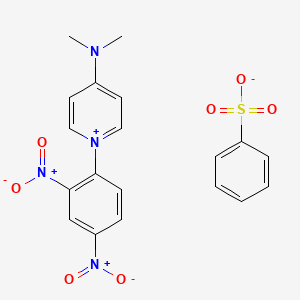
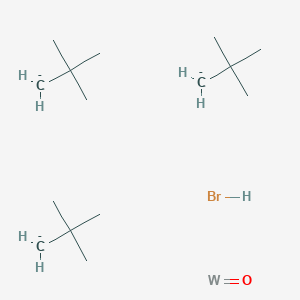
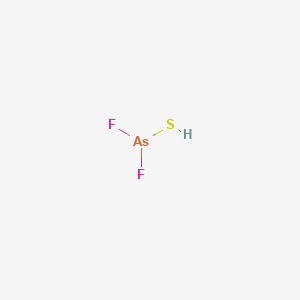
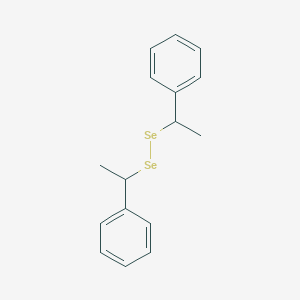
![1-Pentylbicyclo[4.1.0]heptan-3-one](/img/structure/B14324274.png)

